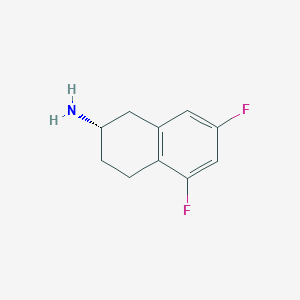

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Übersicht

Beschreibung

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is a fluorinated amine derivative of tetrahydronaphthalene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable naphthalene derivative.

Fluorination: Introduction of fluorine atoms at the 5 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.

Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:

Bulk Fluorination: Using large quantities of fluorinating agents.

Catalytic Hydrogenation: Employing catalysts such as palladium on carbon for efficient reduction.

Automated Amination:

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to fully saturated derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products

Oxidation: Formation of difluoroketones or difluoroaldehydes.

Reduction: Formation of fully saturated amine derivatives.

Substitution: Formation of various substituted tetrahydronaphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Dopamine Hydroxylase Inhibition

One of the primary applications of (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is in the development of dopamine hydroxylase inhibitors. These inhibitors are crucial for modulating dopamine levels in the brain, which can have therapeutic effects in conditions such as Parkinson's disease and depression. The compound can be used to synthesize benzocycloalkylazolethione derivatives that exhibit this inhibitory activity .

Antidepressant Properties

Research indicates that compounds similar to this compound may possess antidepressant properties. The modulation of neurotransmitter systems through dopamine pathways suggests a potential for developing new antidepressants based on this compound's structure .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

Reductive Amination

The compound can be synthesized via reductive amination of dialkyloxyacetaldehyde with appropriate amines. This method allows for the introduction of the difluorinated naphthalene moiety while maintaining stereochemistry .

Reaction Conditions

The synthesis often requires specific conditions such as the use of reducing agents like sodium cyanoborohydride or catalytic hydrogenation techniques involving palladium on carbon. Typical solvents include methanol or ethanol under controlled temperatures to ensure optimal yields .

Case Study: Synthesis and Characterization

In one study focusing on the synthesis of this compound hydrochloride, researchers utilized a multi-step reaction involving azide chemistry followed by hydrogenation to produce the desired amine product with high purity and yield. The final product exhibited a melting point of 280 °C and was characterized using NMR spectroscopy and mass spectrometry to confirm its structure .

Another study evaluated the biological activity of derivatives synthesized from this compound against various cell lines to assess cytotoxicity and pharmacological efficacy. Results indicated promising activity in modulating cellular responses related to neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine: shares similarities with other fluorinated amine derivatives such as:

Uniqueness

- The presence of fluorine atoms at specific positions enhances the compound’s chemical stability and biological activity.

- The tetrahydronaphthalene core provides a rigid framework, making it a valuable scaffold in drug design.

Biologische Aktivität

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS No. 170151-28-7) is a fluorinated amine derivative of tetrahydronaphthalene that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H11F2N

- Molecular Weight: 183.20 g/mol

- IUPAC Name: this compound

- CAS Number: 170151-28-7

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The presence of fluorine atoms enhances the compound's binding affinity and stability. It is believed to modulate various biological pathways by binding to receptors or enzymes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Its structural similarity to other known anticancer agents suggests potential efficacy in cancer therapy.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Preliminary studies indicate that it may reduce inflammatory markers in vitro.

- Neuroprotective Properties : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress-induced damage.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following observations have been made:

- The fluorine substituents at positions 5 and 7 significantly enhance the compound's potency compared to non-fluorinated analogs.

- The tetrahydronaphthalene core provides a rigid structure that contributes to binding interactions with biological targets.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- In Vitro Studies on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines.

- Inflammation Model in Rats : In a rat model of induced inflammation, administration of the compound led to significant reductions in edema and inflammatory cytokines compared to control groups.

Eigenschaften

IUPAC Name |

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8H,1-2,4,13H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXQLCRQEWZHDB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1N)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571034 | |

| Record name | (2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170151-28-7 | |

| Record name | (2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.